molecular formula C12H13NO2 B1296677 1-(3,5-Dimethoxyphenyl)pyrrole CAS No. 39779-23-2

1-(3,5-Dimethoxyphenyl)pyrrole

Cat. No. B1296677
CAS RN: 39779-23-2
M. Wt: 203.24 g/mol
InChI Key: LDOKAWAMZKTGRP-UHFFFAOYSA-N
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Description

“1-(3,5-Dimethoxyphenyl)pyrrole” is a heterocyclic compound that belongs to the pyrrole family. It has a CAS Number of 39779-23-2 and a molecular weight of 203.24 . The IUPAC name for this compound is 1-(3,5-dimethoxyphenyl)-1H-pyrrole .


Synthesis Analysis

The synthesis of pyrrole derivatives like “1-(3,5-Dimethoxyphenyl)pyrrole” often involves the Paal-Knorr Pyrrole Synthesis, which is a reaction that forms a pyrrole ring from a 1,4-diketone and an amine . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Molecular Structure Analysis

The molecular structure of “1-(3,5-Dimethoxyphenyl)pyrrole” can be represented by the InChI code: 1S/C12H13NO2/c1-14-11-7-10(8-12(9-11)15-2)13-5-3-4-6-13/h3-9H,1-2H3 . This indicates that the compound consists of 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .

Scientific Research Applications

Highly Luminescent Polymers

Polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, a relative of 1-(3,5-Dimethoxyphenyl)pyrrole, exhibit strong fluorescence, high quantum yields, and solubility in common organic solvents. These polymers' optical and electrochemical properties make them suitable for applications in organic electronics and luminescent materials. Such characteristics are particularly relevant for the development of new optoelectronic devices, highlighting their importance in materials science (Zhang & Tieke, 2008).

Photoluminescent Conjugated Polymers

A series of π-conjugated polymers incorporating 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole and 1,4-phenylene units has been synthesized. These polymers display strong photoluminescence and high photochemical stability, making them suitable for electronic applications. Their good solubility and processability into thin films are advantageous for creating optoelectronic devices, indicating the potential of 1-(3,5-Dimethoxyphenyl)pyrrole derivatives in advanced material applications (Beyerlein & Tieke, 2000).

Tubulin-Binding Analogs for Antitumor Activity

Derivatives related to 1-(3,5-Dimethoxyphenyl)pyrrole have been studied for their microtubule depolymerization activity, crucial for developing antitumor agents. The presence of appropriately positioned acceptors for Cys241β in the hydrophobic subpocket A of tubulin is key to this activity. Such studies help in understanding the structural requirements for the design of new antitumor compounds (Da et al., 2013).

Novel Nanomaterials for Optoelectronics

Transparent hybrid silica materials encapsulating porphyrin derivatives synthesized from pyrrole and dimethoxybenzaldehyde have shown promise for optoelectronic devices. These materials, characterized by advanced spectroscopic methods, exhibit unique nanostructures and fluorescence properties. This underscores the role of 1-(3,5-Dimethoxyphenyl)pyrrole derivatives in creating new nanomaterials for cutting-edge applications (Fagadar-Cosma et al., 2009).

Organic Thin Film Transistors

Copolymers based on pyrrolo[3,4-c]pyrrole-1,3-dione have been used to achieve promising p-channel charge transport performance in organic thin film transistors. The high LUMO levels and hole mobility of these polymers highlight their potential in semiconductor applications, emphasizing the versatile applicability of 1-(3,5-Dimethoxyphenyl)pyrrole derivatives in electronics (Guo, Sun, & Li, 2014).

Future Directions

While specific future directions for “1-(3,5-Dimethoxyphenyl)pyrrole” are not mentioned in the search results, pyrrole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities . They continue to be explored for their potential applications in drug discovery .

properties

IUPAC Name

1-(3,5-dimethoxyphenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-14-11-7-10(8-12(9-11)15-2)13-5-3-4-6-13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOKAWAMZKTGRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2C=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80309780
Record name 1-(3,5-dimethoxyphenyl)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80309780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethoxyphenyl)-1H-pyrrole

CAS RN

39779-23-2
Record name NSC215976
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215976
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3,5-dimethoxyphenyl)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80309780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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